methyl 2-({[1-(2-methoxyethyl)-1H-indol-3-yl]acetyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 2-({[1-(2-methoxyethyl)-1H-indol-3-yl]acetyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a complex organic compound that features an indole moiety, a thiazole ring, and various functional groups. This compound is of interest due to its potential biological activities and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-({[1-(2-methoxyethyl)-1H-indol-3-yl]acetyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate typically involves multiple steps, including the formation of the indole and thiazole rings, followed by their coupling. Common reagents used in these reactions include SnCl2, NaOAc, and MeI . The reaction conditions often involve solvents like THF and specific temperature controls to ensure high yields and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({[1-(2-methoxyethyl)-1H-indol-3-yl]acetyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like KMnO4 or H2O2.
Reduction: Reducing agents such as NaBH4 or LiAlH4 can be used.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the indole and thiazole rings.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and various catalysts for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and pH levels to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Methyl 2-({[1-(2-methoxyethyl)-1H-indol-3-yl]acetyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-({[1-(2-methoxyethyl)-1H-indol-3-yl]acetyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes . The thiazole ring may also contribute to its bioactivity by interacting with enzymes and other proteins.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.
1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-methylthiosemicarbazide: Exhibits potent antiviral properties.
Uniqueness
Methyl 2-({[1-(2-methoxyethyl)-1H-indol-3-yl]acetyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is unique due to its combination of an indole and thiazole ring, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Biological Activity
Methyl 2-({[1-(2-methoxyethyl)-1H-indol-3-yl]acetyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a complex organic compound notable for its unique structural features that include an indole moiety and a thiazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.
Chemical Structure and Properties
The molecular formula of this compound is C21H25N3O4S, with a molecular weight of 415.5 g/mol. Its IUPAC name reflects its complex structure, which combines various functional groups that contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C21H25N3O4S |
Molecular Weight | 415.5 g/mol |
IUPAC Name | methyl 2-[[2-[1-(2-methoxyethyl)indol-3-yl]acetyl]amino]-5-propan-2-yl-1,3-thiazole-4-carboxylate |
InChI Key | YOFQJUTWVXXRHP-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The indole moiety is known for its ability to bind to various receptors, influencing multiple signaling pathways relevant to disease processes. Studies have shown that compounds with similar structures exhibit significant anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through various mechanisms, including the modulation of cell cycle progression and apoptosis pathways.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. A study evaluated its effects on several cancer cell lines, demonstrating significant cytotoxicity:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A431 (skin cancer) | <10 | Induction of apoptosis |
U251 (glioblastoma) | <15 | Inhibition of cell proliferation |
MCF7 (breast cancer) | <20 | Modulation of estrogen receptor pathways |
These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown antimicrobial activity against various pathogens. The presence of the thiazole ring enhances its interaction with microbial targets, leading to effective inhibition of bacterial growth:
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 16 µg/mL |
Case Studies and Research Findings
A series of studies have been conducted to explore the biological potential of this compound. One significant study highlighted its effectiveness in inhibiting the proliferation of human melanoma cells through the activation of caspase-dependent pathways, leading to programmed cell death.
Another investigation focused on the compound's ability to disrupt bacterial cell membranes, which is crucial for its antimicrobial efficacy. The study reported that the compound's thiazole moiety plays a vital role in enhancing membrane permeability, thereby exerting its antibacterial effects.
Properties
Molecular Formula |
C21H25N3O4S |
---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
methyl 2-[[2-[1-(2-methoxyethyl)indol-3-yl]acetyl]amino]-5-propan-2-yl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C21H25N3O4S/c1-13(2)19-18(20(26)28-4)23-21(29-19)22-17(25)11-14-12-24(9-10-27-3)16-8-6-5-7-15(14)16/h5-8,12-13H,9-11H2,1-4H3,(H,22,23,25) |
InChI Key |
YOFQJUTWVXXRHP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N=C(S1)NC(=O)CC2=CN(C3=CC=CC=C32)CCOC)C(=O)OC |
Origin of Product |
United States |
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